5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17550310
InChI: InChI=1S/C14H16N2O/c1-11-15-13-10-16(8-7-14(13)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
SMILES:
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol

5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

CAS No.:

Cat. No.: VC17550310

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine -

Specification

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
IUPAC Name 5-benzyl-2-methyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine
Standard InChI InChI=1S/C14H16N2O/c1-11-15-13-10-16(8-7-14(13)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Standard InChI Key KOMXAZILEDFMMD-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(O1)CCN(C2)CC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a partially saturated pyridine ring fused to an oxazole moiety, with a benzyl group at position 5 and a methyl group at position 2. This arrangement confers distinct electronic and steric properties:

  • Benzyl substituent: Enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system (CNS)-targeted applications.

  • Methyl group: Introduces steric hindrance, which may influence binding affinity to biological targets.

  • Oxazole ring: Provides a nitrogen- and oxygen-rich environment for hydrogen bonding and coordination chemistry.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₆N₂O
Molecular Weight228.29 g/mol
AppearanceCrystalline solid (hypothesized)
SolubilitySoluble in DMSO, THF; limited in water
StabilityHygroscopic; stable under inert gases

Synthesis and Chemical Reactivity

Synthetic Routes

Synthesis typically involves multi-step protocols under controlled conditions to ensure regioselectivity and purity. A representative pathway includes:

  • Ring Formation: Cyclocondensation of N-benzyl-3-aminopyridine derivatives with carbonyl sources (e.g., triphosgene) to form the oxazole ring.

  • Methylation: Introduction of the methyl group via nucleophilic substitution or Friedel-Crafts alkylation.

  • Hydrogenation: Partial saturation of the pyridine ring using palladium on carbon (Pd/C) under hydrogen atmosphere.

Critical parameters:

  • Temperature: Reactions often proceed at 0–5°C to minimize side products.

  • Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates.

  • Atmosphere: Inert gases (N₂, Ar) prevent oxidation of sensitive intermediates.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationTriphosgene, DCM, 0°C65–70
MethylationCH₃I, K₂CO₃, DMF80–85
Hydrogenation10% Pd/C, H₂ (1 atm), EtOH90–95

Reactivity Profile

The compound exhibits diverse reactivity:

  • Benzyl Group: Susceptible to hydrogenolysis (Pd/C, H₂) for deprotection or functionalization.

  • Oxazole Nitrogen: Participates in coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

  • Pyridine Ring: Undergoes electrophilic substitution at position 4 when activated by the oxazole’s electron-donating effects.

Biological Activities and Hypothesized Mechanisms

Neurological Targets

Structural analogs of oxazolo-pyridines are known to interact with GABAₐ receptors and serotonin transporters. While direct evidence for 5-benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is lacking, its lipophilicity and heterocyclic core suggest potential affinity for:

  • Ion Channels: Modulation of voltage-gated sodium or calcium channels implicated in epilepsy and neuropathic pain.

  • Monoamine Oxidase (MAO): Inhibition of MAO-B could align with anti-Parkinsonian effects observed in related compounds.

Future Directions and Challenges

Optimization Strategies

  • Bioisosteric Replacement: Substituting the oxazole oxygen with sulfur (yielding thiazolo analogs) may enhance metabolic stability.

  • Prodrug Design: Esterification of the methyl group could improve oral bioavailability.

Research Gaps

  • In Vivo Studies: Lack of pharmacokinetic and toxicity data in animal models.

  • Target Identification: High-throughput screening needed to elucidate precise molecular targets.

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